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Compound of Interest

Compound Name: Ricasetron

Cat. No.: B15134660

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ricasetron, also known as BRL-46470, is a potent and selective antagonist of the serotonin 5-
HT3 receptor.[1][2] With notable antiemetic and anxiolytic properties, its unique chemical
architecture has garnered significant interest within the medicinal chemistry community.[1][2]
This document provides an in-depth technical overview of the chemical structure of Ricasetron
and a detailed examination of its synthesis pathway, designed to serve as a critical resource for
researchers and professionals in drug development.

Chemical Structure and Properties

Ricasetron is chemically designated as endo-N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3-
dihydro-3,3-dimethyl-indole-1-carboxamide.[1][2][3] The molecule possesses a complex
polycyclic structure, featuring a substituted indole core linked to a bicyclic amine via a
carboxamide group.

The key structural features include:

e A 2,3-dihydro-3,3-dimethyl-indole moiety: This heterocyclic system forms the core of the
molecule.
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o A carboxamide linker: This functional group connects the indole and the bicyclic amine
components.

e An endo-8-methyl-8-azabicyclo[3.2.1]octan-3-yl group (tropane alkaloid derivative): This
bicyclic amine is crucial for its pharmacological activity.

The stereochemistry of the bicyclic amine is specified as endo, which is a critical determinant of
its binding affinity to the 5-HT3 receptor.

Table 1: Chemical and Physical Properties of Ricasetron

Property Value Reference

endo-N-(8-Methyl-8-
azabicyclo[3.2.1]oct-3-yl)-2,3-

IUPAC Name , _ _ [11[2][3]
dihydro-3,3-dimethyl-indole-1-

carboxamide

Synonyms BRL-46470, BRL 46470A [11[3]

CAS Number 117086-68-7 [1][21[3]
Molecular Formula C19H27Ns0 [3B1141[5]
Molecular Weight 313.44 g/mol [31[41[5]

CC1(C)CN(c2cceecl12)C(=0O)N
SMILES [C@H]1C[C@H]2CC-- [1][2]
INVALID-LINK--N2C

ILXWRFDRNAKTDD-

InChl Key [1112]
QDMKHBRRSA-N

Appearance Solid powder [3]

Purity >98% (typical) [3]

Synthesis Pathway

The synthesis of Ricasetron involves a multi-step process that culminates in the coupling of
two key intermediates: 2,3-dihydro-3,3-dimethyl-indole and endo-3-amino-8-methyl-8-
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azabicyclo[3.2.1]octane. The general synthetic strategy can be conceptualized as the formation
of a reactive intermediate from the indole core, followed by its reaction with the bicyclic amine.

A plausible and documented synthetic route is outlined below, based on established methods
for the preparation of similar indole-1-carboxamides.

Diagram 1: Overall Synthesis Pathway of Ricasetron
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Caption: A high-level overview of the Ricasetron synthesis pathway.

Experimental Protocols

The following protocols are based on established chemical transformations for the synthesis of
analogous compounds and represent a likely pathway for the preparation of Ricasetron.

Step 1: Synthesis of 2,3-Dihydro-3,3-dimethyl-indole

The synthesis of the 2,3-dihydro-3,3-dimethyl-indole core can be achieved through various
methods, a common one being the Fischer indole synthesis or variations thereof.

o Methodology: A typical procedure involves the reaction of a suitable phenylhydrazine with
isobutyraldehyde, followed by cyclization under acidic conditions.

o Reactants: Phenylhydrazine, Isobutyraldehyde, Acid catalyst (e.g., polyphosphoric acid).
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e Procedure:

o Phenylhydrazine and isobutyraldehyde are condensed to form the corresponding
phenylhydrazone.

o The resulting phenylhydrazone is then treated with a strong acid, such as polyphosphoric
acid, and heated to induce cyclization, yielding 2,3-dimethylindole.

o Subsequent reduction of the indole ring, for instance, using a reducing agent like sodium
cyanoborohydride in the presence of an acid, would yield the desired 2,3-dihydro-3,3-
dimethyl-indole.

Step 2: Preparation of endo-3-Amino-8-methyl-8-azabicyclo[3.2.1]octane

This key intermediate is a derivative of tropine and can be synthesized from commercially
available starting materials.

e Methodology: A common route involves the conversion of tropinone to the corresponding
oxime, followed by reduction.

e Reactants: Tropinone, Hydroxylamine hydrochloride, Sodium acetate, Reducing agent (e.g.,
Sodium metal in ethanol, or catalytic hydrogenation).

e Procedure:

o Tropinone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g.,
sodium acetate) to form tropinone oxime.

o The oxime is then reduced to the amine. The stereochemical outcome of this reduction is
critical. The use of dissolving metal reductions (e.g., sodium in ethanol) typically favors the
formation of the endo isomer. Catalytic hydrogenation may yield a mixture of endo and exo
isomers, requiring separation.

Step 3: Coupling of the Indole and Amine Moieties

The final step involves the formation of the carboxamide bond between the 2,3-dihydro-3,3-
dimethyl-indole and the endo-3-amino-8-methyl-8-azabicyclo[3.2.1]octane.
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o Methodology: This is typically achieved by activating the indole nitrogen with a phosgene
equivalent to form a reactive intermediate, which then reacts with the amine.

e Reactants: 2,3-Dihydro-3,3-dimethyl-indole, Phosgene or a phosgene equivalent (e.g.,
triphosgene, carbonyldiimidazole), endo-3-Amino-8-methyl-8-azabicyclo[3.2.1]octane,
Anhydrous aprotic solvent (e.g., dichloromethane, THF), Base (e.g., triethylamine, pyridine).

e Procedure:

o 2,3-Dihydro-3,3-dimethyl-indole is dissolved in an anhydrous aprotic solvent under an inert
atmosphere.

o A phosgene equivalent is added, often in the presence of a non-nucleophilic base, to form
the intermediate indole-1-carbonyl chloride.

o endo-3-Amino-8-methyl-8-azabicyclo[3.2.1]octane is then added to the reaction mixture.
o The reaction is stirred at room temperature or with gentle heating until completion.
o The final product, Ricasetron, is then isolated and purified, typically by chromatography.

Diagram 2: Detailed Synthesis Workflow
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Caption: Step-by-step workflow for the synthesis of Ricasetron.
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Quantitative Data

While specific reaction yields and detailed analytical data for the synthesis of Ricasetron are
proprietary and not extensively published in open literature, the following table provides
expected ranges based on analogous chemical transformations.

Table 2: Expected Quantitative Data for Ricasetron Synthesis

Step Parameter Expected Value
Step 1: Indole Core Synthesis Yield 60-80%

Purity (crude) >90%

Step 2: Amine Core Synthesis Yield 50-70%
endo:exo ratio >90:1

Step 3: Coupling Reaction Yield 70-90%

Final Purity (after purification) >98%

Conclusion

Ricasetron remains a molecule of significant interest due to its potent pharmacological profile.
The synthesis, while complex, relies on well-established organic chemistry principles. This
guide provides a comprehensive overview of its chemical structure and a detailed, plausible
synthesis pathway, offering valuable insights for researchers engaged in the discovery and
development of novel therapeutics targeting the 5-HT3 receptor. Further optimization of the
outlined synthetic steps could lead to more efficient and scalable production methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15134660#ricasetron-chemical-structure-and-
synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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